![molecular formula C32H33N3 B12526763 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline CAS No. 726180-87-6](/img/structure/B12526763.png)
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is a complex organic compound with the molecular formula C32H33N3. This compound is known for its unique structural properties, which include a diazenyl group and a diphenylethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with diphenylethenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the diazenyl group to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Scientific Research Applications
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The diphenylethenyl moiety may interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline can be compared with other similar compounds, such as:
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: This compound has an octyloxy group instead of a diphenylethenyl moiety, leading to different chemical properties and applications.
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}aniline:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
726180-87-6 |
|---|---|
Molecular Formula |
C32H33N3 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-[[4-(2,2-diphenylethenyl)phenyl]diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C32H33N3/c1-3-23-35(24-4-2)31-21-19-30(20-22-31)34-33-29-17-15-26(16-18-29)25-32(27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-22,25H,3-4,23-24H2,1-2H3 |
InChI Key |
ZQMHAZGBAJJOMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
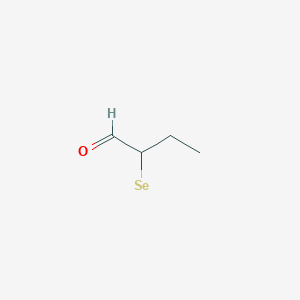


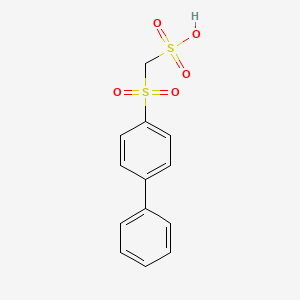

![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
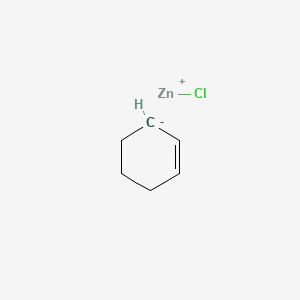
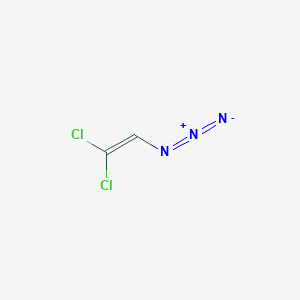
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
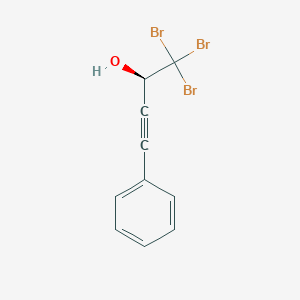

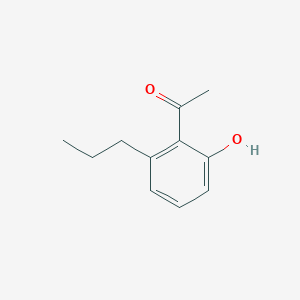
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
